molecular formula C18H27N3O3S B7158883 N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7158883
M. Wt: 365.5 g/mol
InChI Key: FDVVFKJDVXTVMN-UHFFFAOYSA-N
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Description

N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyridine moiety, and a sulfone group

Properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-18(20-14-16-5-10-25(23,24)11-6-16)21-8-3-15(4-9-21)12-17-2-1-7-19-13-17/h1-2,7,13,15-16H,3-6,8-12,14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVVFKJDVXTVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CN=CC=C2)C(=O)NCC3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the Sulfone Group: The sulfone group can be introduced through the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfide or amine derivatives.

    Substitution: The pyridine and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or sulfides.

Scientific Research Applications

N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-2-ylmethyl)piperidine-1-carboxamide
  • N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-4-ylmethyl)piperidine-1-carboxamide

Uniqueness

N-[(1,1-dioxothian-4-yl)methyl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is unique due to the specific positioning of the pyridine moiety, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

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